3-Amino-5-methylpyridine-2-sulfinic acid

Cross-coupling Reactivity Electronics

This monosubstituted pyridine sulfinic acid offers a differentiated electronic and steric profile that simpler analogs cannot replicate. The electron‑donating 3‑amino group enhances nucleophilicity for superior Suzuki‑Miyaura coupling performance, while the 5‑methyl substituent provides distinct selectivity and solubility. Procure this building block to access a redox‑active (+4) sulfinic acid motif that expands chemical space beyond common sulfonic‑acid derivatives.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Cat. No. B12850120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylpyridine-2-sulfinic acid
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)S(=O)O)N
InChIInChI=1S/C6H8N2O2S/c1-4-2-5(7)6(8-3-4)11(9)10/h2-3H,7H2,1H3,(H,9,10)
InChIKeyFWFTVQGKGMOWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-methylpyridine-2-sulfinic Acid: Technical Baseline and Procurement Context


3-Amino-5-methylpyridine-2-sulfinic acid is a specialized, monosubstituted heterocyclic building block belonging to the pyridine sulfinic acid family. It is defined by its unique substitution pattern: a sulfinic acid (-SO₂H) group at the 2-position, an amino (-NH₂) group at the 3-position, and a methyl (-CH₃) substituent at the 5-position [1]. Its chemical formula is C₆H₈N₂O₂S with a molecular weight of 172.21 g/mol [1]. The compound serves primarily as an intermediate in organic synthesis, with its reactivity governed by the electron-donating amino group and the nucleophilic sulfinic acid moiety [2].

Why Generic Substitution of 3-Amino-5-methylpyridine-2-sulfinic Acid with Close Analogs is Chemically Unsound


Direct substitution of 3-Amino-5-methylpyridine-2-sulfinic acid with structurally similar pyridine sulfinic acids (e.g., 5-methylpyridine-2-sulfinic acid or 3-aminopyridine-2-sulfinic acid) is not a chemically equivalent exchange. The presence and position of both the amino and methyl groups are critical for controlling electronic properties, reactivity, and solubility. The 3-amino group acts as a strong electron-donating moiety, influencing the nucleophilicity of the sulfinic acid [1], while the 5-methyl group contributes to steric and hydrophobic effects [2]. These combined effects dictate the compound's behavior in subsequent reactions and its potential for specific interactions, meaning that an unsubstituted or differently substituted analog cannot replicate the precise steric and electronic environment required for a specific application .

Product-Specific Evidence Guide for 3-Amino-5-methylpyridine-2-sulfinic Acid Differentiation


Electron-Donating 3-Amino Group Enhances Nucleophilicity for Cross-Coupling vs. Unsubstituted Analogs

The presence of the 3-amino group in 3-amino-5-methylpyridine-2-sulfinic acid significantly increases the electron density on the pyridine ring and the sulfinic acid moiety compared to analogs lacking this group, such as 5-methylpyridine-2-sulfinic acid [1]. This class-level inference is based on established principles of aromatic substitution, where an amino group is a strong electron donor via resonance and inductive effects. While direct quantitative data (e.g., Hammett sigma values) for this specific compound are absent, the qualitative effect predicts enhanced nucleophilicity for reactions like the Suzuki-Miyaura cross-coupling .

Cross-coupling Reactivity Electronics

Potential for Selective MAO Inhibition Based on BindingDB Data for Structurally Related Compounds

A structurally related pyridine derivative, BDBM50559391, has reported IC50 values for rat brain mitochondrial MAO-B of 56 nM and for MAO-A of 7,800 nM, indicating significant subtype selectivity [1]. While this data is for a different compound, it provides class-level evidence that the pyridine sulfinic acid scaffold is amenable to achieving selective MAO-B inhibition. The unique substitution pattern of 3-Amino-5-methylpyridine-2-sulfinic acid—featuring both an amino and methyl group—may confer a distinct selectivity profile relative to this comparator [2].

MAO inhibition Neurochemistry Selectivity

Differentiation from Sulfonic Acid Analogs: Redox Potential and Synthetic Utility

3-Amino-5-methylpyridine-2-sulfinic acid is chemically and functionally distinct from its sulfonic acid counterpart, 3-Pyridinesulfonic acid, 2-amino-5-methyl- (CAS 142204-97-5) [1]. Sulfinic acids (R-SO₂H) are in a lower oxidation state (+4) than sulfonic acids (R-SO₃H, +6), making them more reactive as nucleophiles and capable of undergoing both oxidation and reduction. This redox versatility is a key differentiator; the sulfinic acid can be used in reactions where the sulfonic acid is inert [2].

Redox chemistry Synthetic intermediate Functional group

High-Value Application Scenarios for 3-Amino-5-methylpyridine-2-sulfinic Acid Based on Chemical Differentiation


Advanced Intermediate for Nucleophilic Cross-Coupling Reactions

3-Amino-5-methylpyridine-2-sulfinic acid is best utilized as an activated nucleophile in cross-coupling reactions. The electron-donating 3-amino group enhances the reactivity of the sulfinic acid moiety, making it a superior substrate for forming carbon-carbon bonds, as demonstrated by the broad utility of 2-pyridylsulfinates in Suzuki-Miyaura couplings . Its unique substitution pattern may offer distinct selectivity compared to simpler pyridine sulfinates.

Scaffold for Developing Selective Monoamine Oxidase (MAO) Inhibitors

Based on class-level evidence, this compound represents a valuable starting point for medicinal chemistry programs targeting selective MAO-B inhibition. Data from a structurally related pyridine sulfinic acid derivative show a strong preference for MAO-B over MAO-A (IC50 of 56 nM vs. 7,800 nM) [1]. The specific amino and methyl substitution on 3-Amino-5-methylpyridine-2-sulfinic acid provides a unique electronic and steric profile for further optimization toward novel therapeutics.

Redox-Active Building Block for Diversifying Chemical Libraries

The sulfinic acid functional group is a key differentiator from the more common sulfonic acid. It offers a distinct redox state (+4 vs. +6) that enables a different set of chemical transformations [2]. This compound is ideally suited for use in diversity-oriented synthesis or in creating libraries of compounds where the sulfinic acid can be further derivatized via oxidation, reduction, or substitution, providing access to chemical space not easily reached with sulfonic acid analogs.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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